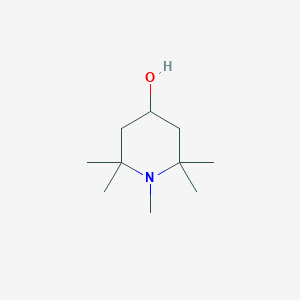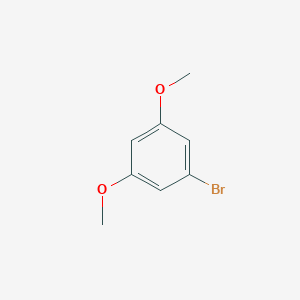
9-Phenanthrenemethanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 9-Phenanthrenemethanol and its derivatives involves several innovative approaches. For example, palladium-catalyzed aryne annulation by o-halostyrenes and o-halo allylic benzenes has been utilized for synthesizing functionally substituted 9-fluorenylidenes and 9,10-phenanthrenes, showcasing the versatility of this compound in forming carbocyclic ring systems in a single synthetic step (Worlikar & Larock, 2009). Additionally, methods involving the reaction of the anions of 9-phenanthrol with aryl halides have led to the efficient synthesis of 9,10-disubstituted phenanthrenes (Tempesti, Pierini, & Baumgartner, 2005).
Molecular Structure Analysis
The molecular structure of 9-Phenanthrenemethanol derivatives has been extensively studied, revealing insights into their complex geometries and structural characteristics. For instance, the synthesis of distorted phenanthrenes like 1,8-diphenyl-9,10-bis(arylethynyl)phenanthrenes highlighted the impact of substitution patterns on molecular geometry, leading to significant changes in their optical properties (Konishi et al., 2018).
Chemical Reactions and Properties
9-Phenanthrenemethanol participates in various chemical reactions that underline its chemical properties. The formation of 9,10-phenanthrenequinone through atmospheric gas-phase reactions of phenanthrene signifies the compound's reactivity and its potential environmental impacts (Wang, Atkinson, & Arey, 2007). Another study demonstrated the cascade reaction of arylboronic acids and 2'-cyano-biaryl-2-aldehyde N-tosylhydrazones leading to functionalized 9-amino-10-arylphenanthrenes, showcasing the synthetic utility of 9-Phenanthrenemethanol derivatives (Liu et al., 2018).
Physical Properties Analysis
The physical properties of 9-Phenanthrenemethanol derivatives have been the focus of several studies. The electrochemical polymerization of 9-cyanophenanthrene and the characterization of its polymer revealed important aspects regarding the electrical conductivity and thermal stability, indicating the potential of these compounds in materials science (Yu et al., 2009).
Applications De Recherche Scientifique
Bioassay Stabilization : 9-triphenylphosphoniomethyl-phenanthrene chloride is used to stabilize bioassays, preserving their urea content unchanged for extended periods. This makes it a valuable tool for studying metabolic processes in remote areas without access to biochemical laboratories (Iarmol'chuk, 1998).
Cardioprotection and Stroke Mitigation : 9-phenanthrol, a derivative, acts as a TRPM4 channel inhibitor and has potential cardioprotective effects against ischemia-reperfusion injuries. It also reduces ischemic stroke injuries (Guinamard, Hof, & Del Negro, 2014).
Antimalarial Activity : Halogen-containing 9-phenanthrene amino alcohols exhibit active antimalarial properties against Plasmodium berghei in mice, with some derivatives showing optimal efficacy (Nodiff et al., 1975). Additionally, Methylthio- and methylsulfonyl-substituted 9-phenanthrenemethanols also display promising antimalarial activity (Markovac & Lamontagne, 1976).
Cardiopulmonary Effects : Different phenanthrenemethanols show varying effects on the cardiopulmonary system in animals. For instance, NIH 204 increases pulmonary resistance and triggers catecholamine release in dogs (Ruiz, Belej, & Aviado, 1970).
Interactions with Biomacromolecules : 9-hydroxyphenanthrene can form complexes with human serum albumin, primarily through hydrophobic interactions and hydrogen bonding, impacting biomacromolecules (Zhang, Gao, Huang, & Wang, 2020).
Atmospheric Chemistry : The reactions of phenanthrene in the atmosphere, such as with OH and NO3 radicals, are significant sources of 9,10-phenanthrenequinone, impacting ambient atmospheric conditions (Wang, Atkinson, & Arey, 2007).
Bioremediation of Pollution : Phomopsis liquidambari, an endophytic fungus, can biodegrade phenanthrene in vitro and in vivo, reducing its accumulation in rice seedlings. This offers potential applications in bioremediation of pollution-related issues (Fu et al., 2018).
Biological Activities in Medicine : Phenanthrenes found in plants exhibit various biological activities such as cytotoxicity, antimicrobial, and anti-inflammatory properties. They have been used in traditional medicine (Kovács, Vasas, & Hohmann, 2008).
Environmental Applications : Fe3O4-4,4'-BIPHENY nanomaterial is effective in removing 9-Phenanthrol from the air, thereby reducing health and environmental risks (Wei et al., 2022).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
phenanthren-9-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBUBUXQLGFKKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277351 | |
| Record name | 9-Phenanthrenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Phenanthrenemethanol | |
CAS RN |
4707-72-6 | |
| Record name | 9-Phenanthrenemethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Phenanthrenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



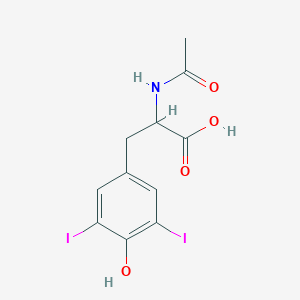
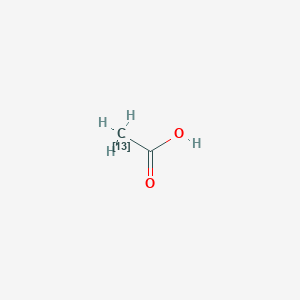
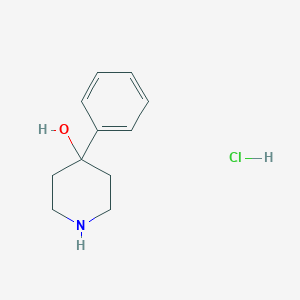
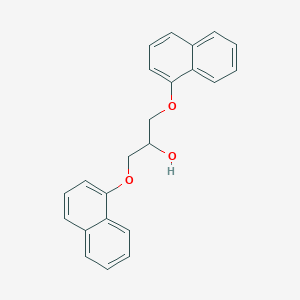
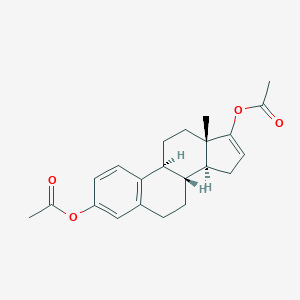
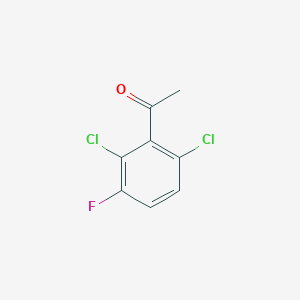
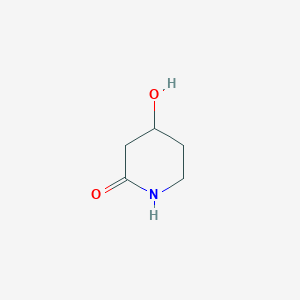
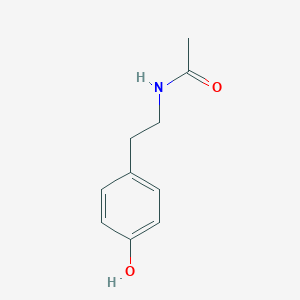
![N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3](/img/structure/B32314.png)
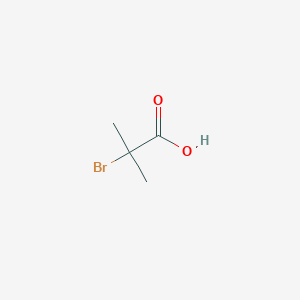
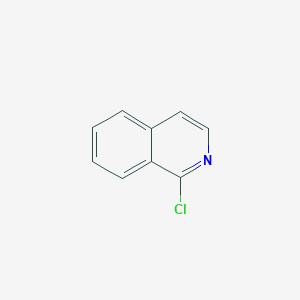
![7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol](/img/structure/B32321.png)
